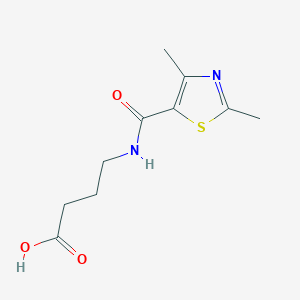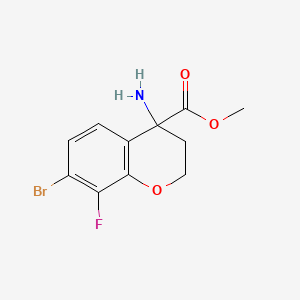
Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate is a synthetic organic compound with the molecular formula C11H11BrFNO3 This compound is characterized by the presence of a chromane ring system substituted with amino, bromo, and fluoro groups, as well as a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromane core, followed by the introduction of the amino, bromo, and fluoro substituents. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Chromane Core Formation: The chromane core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amination: The amino group can be introduced through nucleophilic substitution reactions using amine sources.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the bromo or fluoro groups to other functional groups.
Substitution: The amino, bromo, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles or electrophiles such as amines, halides, or organometallic reagents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of dehalogenated products or amines.
Substitution: Formation of substituted chromane derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
科学的研究の応用
Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the amino, bromo, and fluoro groups can influence its binding affinity and specificity to these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 4-amino-7-bromo-8-fluorochromane-4-carboxylate: shares structural similarities with other substituted chromane derivatives, such as:
Uniqueness
The unique combination of amino, bromo, and fluoro substituents in this compound imparts distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C11H11BrFNO3 |
|---|---|
分子量 |
304.11 g/mol |
IUPAC名 |
methyl 4-amino-7-bromo-8-fluoro-2,3-dihydrochromene-4-carboxylate |
InChI |
InChI=1S/C11H11BrFNO3/c1-16-10(15)11(14)4-5-17-9-6(11)2-3-7(12)8(9)13/h2-3H,4-5,14H2,1H3 |
InChIキー |
ACWDRGCMLZMZSA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CCOC2=C1C=CC(=C2F)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


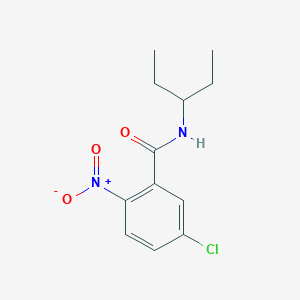
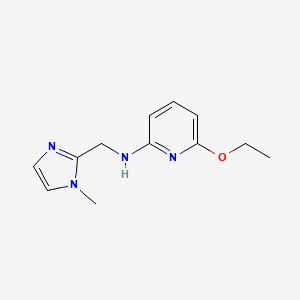
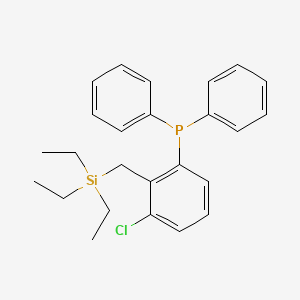

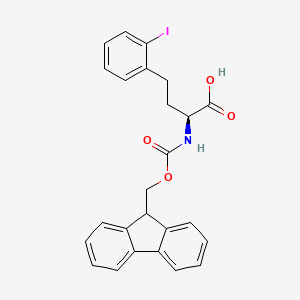
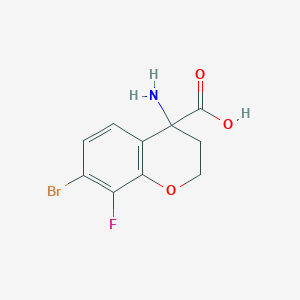
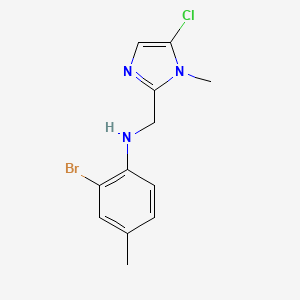
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)

![8-Hydroxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14906757.png)

